molecular formula C24H30N2O B2807680 (4-(tert-butyl)phenyl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone CAS No. 2034308-31-9

(4-(tert-butyl)phenyl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone

Cat. No. B2807680
CAS RN: 2034308-31-9
M. Wt: 362.517
InChI Key: RQIYVQGBXQZVGW-UHFFFAOYSA-N
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Description

(4-(tert-butyl)phenyl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C24H30N2O and its molecular weight is 362.517. The purity is usually 95%.
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Scientific Research Applications

Inhibition of Butyrylcholinesterase and Anti-Aβ Aggregation

A study conducted by Jiang et al. (2019) discovered a series of selective butyrylcholinesterase (BChE) inhibitors designed from the structural optimization of a 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzoic acid derivative. Compounds, including a similar chemical structure to (4-(tert-butyl)phenyl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone, displayed improved BChE inhibitory activity and selectivity towards BChE over acetylcholinesterase (AChE). These compounds also showed anti-Aβ1–42 aggregation activity, indicating potential therapeutic applications in neurodegenerative diseases like Alzheimer's Disease (Jiang et al., 2019).

Synthetic Methodology

Kaur and Kumar (2018) elaborated an efficient one-pot synthetic procedure for a similar compound, 4-(tert-butyl)-1H-pyrrol-3-ylmethanone, using acetophenone and trimethylacetaldehyde. This method is significant for the economical synthesis of pyrrole derivatives (Kaur & Kumar, 2018).

Therapeutic Agent Potential

Bonilla-Castañeda et al. (2022) synthesized a N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivative, structurally related to (4-(tert-butyl)phenyl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone. Such derivatives are known for their potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties (Bonilla-Castañeda et al., 2022).

Photophysical Study in Organic Solvents

Shakirova et al. (2018) conducted a study on novel diimine ligands containing developed aromatic systems, including structures akin to (4-(tert-butyl)phenyl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone. These compounds displayed fluorescence and phosphorescence in organic solvents, indicating their potential in luminescent applications (Shakirova et al., 2018).

Synthesis and Antimicrobial Activity

Kumar et al. (2012) synthesized a series of compounds structurally similar to (4-(tert-butyl)phenyl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone. These compounds were evaluated for antimicrobial activity and showed promising results, especially those containing methoxy groups (Kumar et al., 2012).

properties

IUPAC Name

(4-tert-butylphenyl)-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O/c1-24(2,3)21-10-8-19(9-11-21)23(27)26-15-13-22(17-26)25-14-12-18-6-4-5-7-20(18)16-25/h4-11,22H,12-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQIYVQGBXQZVGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(C2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(tert-butyl)phenyl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone

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